![molecular formula C20H19F3O4 B2910915 [2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate CAS No. 2470439-92-8](/img/structure/B2910915.png)
[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate
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Overview
Description
Compounds with difluoromethoxy groups are often used in the pharmaceutical industry due to their unique properties. They can enhance the pharmacokinetic profile of drugs and improve their stability .
Synthesis Analysis
The synthesis of difluoromethoxy-containing compounds often involves the use of difluoromethylation reagents . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The InChI code provided in the search results can also give some insights into the molecular structure .Chemical Reactions Analysis
The chemical reactions involving difluoromethoxy-containing compounds can vary widely depending on the other functional groups present in the molecule. Difluoromethoxy groups can participate in various types of reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various experimental techniques. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential in combating microbial infections. A related compound, synthesized under microwave conditions, showed significant antimicrobial activity . This suggests that “[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate” could be explored for similar applications, particularly against resistant strains of bacteria.
Antioxidant Properties
Compounds with similar structures have demonstrated good antioxidant activities . This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
The compound’s structural analogs have shown promise in inhibiting the growth of cancer cells . The antimitotic activity against human tumor cells suggests that our compound could be a candidate for developing new anticancer agents.
Pharmacokinetics Prediction
The drug-like properties of structurally similar compounds have been evaluated, revealing satisfactory parameters . This indicates that “[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate” might possess favorable pharmacokinetic profiles, making it a potential candidate for drug development.
Synthesis of Medicinal Intermediates
An important application is the synthesis of medicinal intermediates. For instance, a related compound is key in the synthesis of pantoprazole , a widely used proton pump inhibitor. This suggests that our compound could also serve as an intermediate in the synthesis of other therapeutic agents.
Biological Evaluation and Docking Studies
The compound can be subjected to biological evaluation and docking studies to understand its interaction with biological targets . Such studies are essential for drug design, helping to predict the binding affinity and activity of the compound against specific proteins or enzymes.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-(difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3O4/c1-12-7-8-18(27-20(22)23)14(9-12)11-26-19(25)13(2)10-17(24)15-5-3-4-6-16(15)21/h3-9,13,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCHWAQDZMFPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)COC(=O)C(C)CC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate |
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